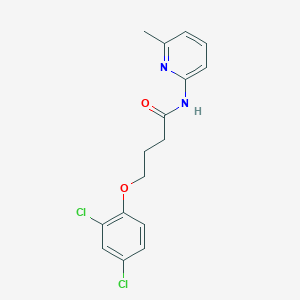

4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide, commonly known as 'DCPB,' is a chemical compound that has been widely used in scientific research as a potent and selective modulator of the transient receptor potential vanilloid 1 (TRPV1) channel.

Mecanismo De Acción

DCPB exerts its effects on 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels by binding to a specific site on the channel protein and altering its conformation and gating properties. DCPB has been shown to enhance the sensitivity of this compound channels to heat and capsaicin, two well-known activators of this compound, while inhibiting their response to other stimuli, such as protons and voltage. The exact molecular mechanism by which DCPB modulates this compound channels is still under investigation, but it is thought to involve changes in the interaction between the channel protein and its lipid and protein partners.

Biochemical and Physiological Effects

DCPB has been shown to produce a range of biochemical and physiological effects in various experimental systems. In vitro, DCPB has been shown to induce calcium influx and membrane depolarization in this compound-expressing cells, leading to the activation of downstream signaling pathways and the release of inflammatory mediators. In vivo, DCPB has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation, suggesting its potential therapeutic value in the treatment of chronic pain and inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCPB has several advantages as a research tool, including its high potency and selectivity for 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, its ability to produce reversible and dose-dependent effects on this compound function, and its relatively low toxicity and side effect profile. However, DCPB also has some limitations, such as its potential for off-target effects on other ion channels and receptors, its poor solubility in aqueous solutions, and its limited availability and high cost.

Direcciones Futuras

The use of DCPB in scientific research is still evolving, and several future directions are worth exploring. These include the development of more potent and selective 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide modulators based on the DCPB scaffold, the investigation of the role of this compound channels in cancer and other diseases, the identification of novel this compound-interacting proteins and signaling pathways, and the development of new therapeutic strategies targeting this compound channels. In addition, the use of DCPB in combination with other this compound modulators or with other drugs targeting different aspects of pain and inflammation may lead to synergistic effects and improved therapeutic outcomes.

Conclusion

In conclusion, DCPB is a valuable chemical tool for investigating the function and regulation of this compound channels in various experimental systems. Its high potency and selectivity, reversible and dose-dependent effects, and relatively low toxicity make it a versatile and useful research tool. However, its potential for off-target effects, poor solubility, and high cost limit its applicability in some experimental settings. Further research is needed to fully understand the mechanisms of action and therapeutic potential of DCPB and to develop more potent and selective this compound modulators based on its scaffold.

Métodos De Síntesis

DCPB can be synthesized via a multistep process involving the reaction of 2,4-dichlorophenol with 6-methyl-2-pyridinecarboxaldehyde, followed by the condensation of the resulting intermediate with 4-aminobutanamide. The final product is obtained by purification through column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

DCPB has been extensively used in scientific research as a valuable tool for investigating the function and regulation of 4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide channels, which are involved in a wide range of physiological and pathological processes, including pain sensation, thermoregulation, inflammation, and cancer. DCPB has been shown to selectively activate or inhibit this compound channels depending on the concentration and duration of exposure, making it a versatile and powerful tool for dissecting the complex mechanisms underlying this compound channel function.

Propiedades

Fórmula molecular |

C16H16Cl2N2O2 |

|---|---|

Peso molecular |

339.2 g/mol |

Nombre IUPAC |

4-(2,4-dichlorophenoxy)-N-(6-methylpyridin-2-yl)butanamide |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-11-4-2-5-15(19-11)20-16(21)6-3-9-22-14-8-7-12(17)10-13(14)18/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,19,20,21) |

Clave InChI |

VFBBSPKQAVRXRO-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

CC1=NC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)

![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)

![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)

![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)